2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-15-4-3-13(11-16(15)20-2)5-10-18-12-14-6-8-17-9-7-14/h3-4,6-9,11,18H,5,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEPYANIVMIXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=NC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366060 | |
| Record name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331970-88-8 | |
| Record name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-pyridinemethanamine.
Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the amine group of 4-pyridinemethanamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can be achieved using strong reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced forms of the compound.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural similarity to known psychoactive substances suggests potential applications in developing antidepressants and neuroprotective agents. Studies indicate that related compounds exhibit significant antidepressant-like effects in animal models by modulating neurotransmitter systems, particularly serotonin and norepinephrine levels.
Organic Synthesis
The compound acts as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it a versatile reagent in organic chemistry. The following table summarizes its reactivity:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4) | Oxidized derivatives |
| Reduction | Sodium borohydride (NaBH4) | Reduced forms |
| Substitution | Nitrating mixture (HNO3/H2SO4) | Nitrated derivatives |
Biological Studies
Research into the biological activity of this compound has revealed its potential neuroprotective properties. In vitro studies demonstrate that it can protect neuronal cells from oxidative stress induced by hydrogen peroxide. This protective effect may be linked to enhanced expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Studies and Research Findings
- Antidepressant Activity Study : A study published in a peer-reviewed journal explored the antidepressant potential of compounds structurally related to this compound using a forced swim test model. Results indicated a significant reduction in immobility time, suggesting an antidepressant effect comparable to traditional selective serotonin reuptake inhibitors (SSRIs).
- Neuroprotection Against Oxidative Stress : In vitro experiments demonstrated that this compound protects neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism was linked to increased expression of antioxidant enzymes like superoxide dismutase (SOD), highlighting its potential therapeutic role in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Amine Nitrogen
The terminal nitrogen substitution significantly impacts biological activity and physicochemical properties. Key comparisons include:
*Estimated based on structural analogs.
Functional Group Modifications
- Pyridine vs. Thiophene/Furan : Pyridine’s nitrogen atom facilitates hydrogen bonding and π-π stacking, whereas thiophene (C₃H₃S) and furan (C₄H₃O) introduce sulfur or oxygen, altering electronic properties and metabolic pathways .
- Fluorine Substitution: Fluorine in analogs (e.g., C₁₇H₂₀FNO₂) enhances binding affinity to targets like serotonin receptors due to its electronegativity and small atomic radius .
- Amide vs. Amine : Amide-containing derivatives (e.g., Rip-B) exhibit reduced basicity and altered pharmacokinetics compared to primary amines .
Pharmacological and Docking Profiles
- The pyridin-4-ylmethyl group in the target compound may similarly target viral entry proteins .
- Serotonin Receptor Affinity: The 3,4-dimethoxyphenyl moiety is structurally analogous to psychedelic phenethylamines (e.g., 2C-E, 2C-D), which act as 5-HT₂A agonists. However, the pyridin-4-ylmethyl group likely reduces hallucinogenic potency by sterically hindering receptor interactions .
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine, also known by its chemical identifier 331970-88-8, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
- Molecular Formula : CHNO
- Molecular Weight : 272.348 g/mol
- LogP : 1.77 (indicating moderate lipophilicity)
- Purity : ≥95% .
The compound acts primarily through interactions with neurotransmitter systems and has been implicated in modulating pathways associated with various neurological and psychiatric conditions. Its structural similarity to known psychoactive compounds suggests potential activity at serotonin and dopamine receptors, which are critical in mood regulation and cognition.
Antidepressant Effects
Studies have indicated that compounds structurally similar to this compound exhibit significant antidepressant-like effects in animal models. These effects are often attributed to the modulation of serotonin and norepinephrine levels in the brain.
Neuroprotective Properties
Research has shown that this compound may exert neuroprotective effects, potentially through the inhibition of oxidative stress pathways and inflammation. Such properties are crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.
Study on Antidepressant Activity
A notable study explored the antidepressant potential of related compounds in a forced swim test model. Results indicated that these compounds significantly reduced immobility time, suggesting an antidepressant effect comparable to traditional SSRIs .
Neuroprotection Against Oxidative Stress
In vitro studies demonstrated that this compound protects neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism was linked to enhanced expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine?
- Methodological Answer : The compound can be synthesized via a two-step approach:
Imine Formation : React 2-(3,4-dimethoxyphenyl)ethylamine with pyridine-4-carbaldehyde in anhydrous toluene under reflux (3–5 hours). This forms an intermediate imine, which is isolated by evaporation and recrystallized from ethanol .
Reductive Amination : Reduce the imine using sodium borohydride (NaBH₄) in methanol at 0–5°C to yield the final product. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water 70:30).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the aromatic methoxy groups (δ ~3.85 ppm for OCH₃) and pyridinylmethyl substitution (δ ~4.25 ppm for CH₂-N). Assign peaks using 2D-COSY and HSQC experiments .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~343.18 m/z) to verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coat, and safety goggles. Use a NIOSH-approved P95 respirator if aerosolization is possible .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drainage due to potential environmental toxicity .
Advanced Research Questions
Q. How can structural modifications enhance selectivity in pharmacological studies?
- Methodological Answer :
- Pyridine Ring Substitution : Replace the pyridin-4-ylmethyl group with pyridin-3-yl or pyrimidinyl analogs to study receptor binding diversity (e.g., via Suzuki coupling for aryl substitutions) .
- Methoxy Group Optimization : Synthesize derivatives with 3,4-dihydroxy or 3-ethoxy-4-methoxy groups to evaluate metabolic stability (use BBr₃ for demethylation) .
- Biological Assays : Test modified compounds in vitro (e.g., receptor binding assays, CYP450 inhibition) to correlate structural changes with activity .
Q. How can discrepancies in reported biological activity data be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HEK-293 for receptor studies), buffer pH (7.4), and temperature (37°C) across experiments .
- Control for Metabolites : Use LC-MS to verify compound stability in assay media and identify degradation products that may skew results .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to differentiate true activity from batch-to-batch variability .
Q. What computational strategies predict binding modes with target receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with serotonin receptors (e.g., 5-HT₂A). Set grid boxes around known binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via HPLC (peak area reduction >5% indicates instability) .
- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; use amber vials if photodegradation is observed .
- Humidity Control : Store in desiccators with silica gel to prevent hydrolysis of the methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
